molecular formula C10H16ClNO B12744052 5-(2-Aminopropyl)-o-phenol hydrochloride CAS No. 29440-90-2

5-(2-Aminopropyl)-o-phenol hydrochloride

Cat. No.: B12744052
CAS No.: 29440-90-2
M. Wt: 201.69 g/mol
InChI Key: GOXBCMKYABLWQZ-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)-o-phenol hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is structurally related to amphetamines and has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its psychoactive properties and has been investigated for its effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopropyl)-o-phenol hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with nitroethane to form 2-nitro-1-(2-hydroxyphenyl)propene. This intermediate is then reduced to 2-amino-1-(2-hydroxyphenyl)propane using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopropyl)-o-phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated and sulfonated phenols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminopropyl)-o-phenol hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects. The compound targets various receptors and transporters, including serotonin receptors and monoamine transporters.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)benzofuran (5-APB)
  • 6-(2-Aminopropyl)benzofuran (6-APB)
  • 3,4-Methylenedioxyamphetamine (MDA)
  • 3,4-Methylenedioxymethamphetamine (MDMA)

Uniqueness

5-(2-Aminopropyl)-o-phenol hydrochloride is unique due to its specific structural features and its ability to interact with multiple neurotransmitter systems. Unlike some of its analogues, it has a hydroxyl group on the aromatic ring, which may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

29440-90-2

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

5-(2-aminopropyl)-2-methylphenol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-7-3-4-9(5-8(2)11)6-10(7)12;/h3-4,6,8,12H,5,11H2,1-2H3;1H

InChI Key

GOXBCMKYABLWQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)N)O.Cl

Related CAS

21618-99-5 (Parent)

Origin of Product

United States

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